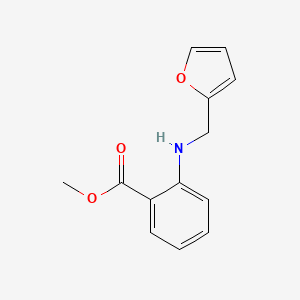

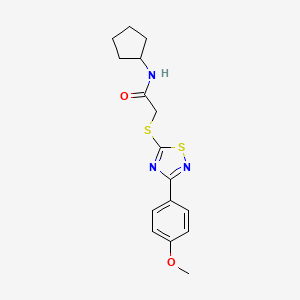

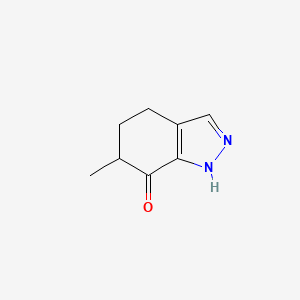

2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is a benzamide derivative. Benzamide and its derivatives have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds having the chemical structure of [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] were designed and successfully synthesized for the first time by conventional method .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using 1H NMR, 13C NMR, and HRMS spectra . The crystal structures of two methoxyphenylbenzamide isomers are described, with the general formula C14H12BrNO2 .Applications De Recherche Scientifique

Protein Tyrosine Phosphatase Inhibition

2-Bromo-4’-methoxyacetophenone: serves as a potent protein tyrosine phosphatase inhibitor. By covalently binding to these enzymes, it modulates cellular signaling pathways. Researchers explore its potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. The inhibition of protein tyrosine phosphatases can impact cell growth, differentiation, and immune responses .

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable scaffold for designing novel drugs. Researchers modify its structure to create derivatives with improved pharmacokinetic properties. The methoxy group and bromine atom contribute to its bioactivity. Scientists investigate its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory drug .

Indole Derivatives

Indole derivatives, including 2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide , have diverse biological activities. They are synthesized from tryptophan and play essential roles in plant growth and development. While this compound is not a classic indole derivative, its structural resemblance suggests potential interactions with indole-related pathways .

Chemical Biology

Researchers use this compound as a chemical probe to study protein function. Its covalent binding to specific targets allows for precise investigation of cellular processes. By understanding its interactions with proteins, scientists gain insights into disease mechanisms and identify potential therapeutic targets .

Solubility Enhancement

2-Bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide: exhibits solubility in various solvents, including DMSO, water (partly miscible), and methanol. This property makes it useful for formulation studies and drug delivery systems. Researchers explore its compatibility with different carriers and evaluate its stability under varying conditions .

Synthetic Chemistry

Organic chemists utilize this compound as a building block for synthesizing more complex molecules. Its bromine functionality allows for diverse transformations, such as Suzuki-Miyaura cross-coupling reactions or Heck reactions. By incorporating it into synthetic routes, scientists access a versatile toolbox for creating new compounds .

Mécanisme D'action

Propriétés

IUPAC Name |

2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGMGBEAVBYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)